molecular formula C20H18O6 B10783849 5-[(3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole

5-[(3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole

Cat. No.: B10783849
M. Wt: 354.4 g/mol
InChI Key: PEYUIKBAABKQKQ-NRFVGKODSA-N
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Description

5-[(3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole is a complex organic compound that features two benzodioxole units linked via a hexahydrofurofuran system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves the cyclization of appropriate precursors. Typical reaction conditions may include:

  • Formation of the Furofuran Ring: : This might be achieved through cyclization reactions involving diol precursors under acidic or basic conditions.

  • Attachment of Benzodioxole Units: : This could be done via condensation reactions with benzodioxole precursors.

Industrial Production Methods

While specific details on industrial-scale production of this compound may not be widely documented, scalable methods would likely involve:

  • Optimized Cyclization Reactions: : Using more efficient catalysts and solvents to maximize yield.

  • Purification Techniques: : Employing advanced purification methods like column chromatography to ensure high purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized using reagents like PCC (Pyridinium chlorochromate).

  • Reduction: : Reduction reactions might involve reagents such as LiAlH₄.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole rings.

Common Reagents and Conditions

  • Oxidation: : PCC, Jones reagent.

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution: : Halogens (e.g., Br₂) in polar solvents.

Major Products

  • Oxidation: : Formation of corresponding ketones or aldehydes.

  • Reduction: : Production of alcohols or reduced benzodioxole derivatives.

  • Substitution: : Halogenated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

  • Catalysis: : Potential as a ligand in coordination chemistry.

  • Organic Synthesis: : Intermediate in the synthesis of more complex molecules.

Biology and Medicine

  • Pharmacology: : Could exhibit bioactivity owing to its benzodioxole moieties, which are often found in bioactive compounds.

Industry

  • Material Science: : Use in the synthesis of polymeric materials with unique properties.

  • Agriculture: : Potential as a precursor in the development of agrochemicals.

Mechanism of Action

The compound might exert its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The benzodioxole rings may play a significant role in binding to these targets, influencing the compound's activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole

  • Dibenzodioxole derivatives

  • Hexahydrofurofuran analogs

Uniqueness

This compound's uniqueness lies in its dual benzodioxole units linked via a hexahydrofurofuran system, which may confer unique reactivity and properties not observed in simpler analogs.

There you go—a detailed deep-dive into this compound! Hope it helps!

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

5-[(3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole

InChI

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20?/m0/s1

InChI Key

PEYUIKBAABKQKQ-NRFVGKODSA-N

Isomeric SMILES

C1[C@H]2[C@H](CO[C@H]2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6

Canonical SMILES

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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